Regioselective Reactivity Enables Sequential Diversification for High-Throughput Library Synthesis
In the context of a multi-halogenated pyrido[4,3-d]pyrimidine scaffold, the C4 chlorine's reactivity is distinct from other halogen positions, enabling stepwise derivatization. In 5,7-dichloropyrido[4,3-d]pyrimidine, the chlorine at the C5 position is demonstrably more reactive toward both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) than the chlorine at C7 [1]. This allows for a sequential introduction of substituents, first at C5 and subsequently at C7, a strategy that is not directly transferable to other chloro-pyridopyrimidine isomers like pyrido[2,3-d]pyrimidines without re-optimization of conditions [2].
| Evidence Dimension | Reactivity towards Pd-catalyzed cross-coupling and SNAr |
|---|---|
| Target Compound Data | C5-Cl of 5,7-dichloropyrido[4,3-d]pyrimidine is selectively displaced first |
| Comparator Or Baseline | C7-Cl of 5,7-dichloropyrido[4,3-d]pyrimidine |
| Quantified Difference | C5-Cl is more reactive than C7-Cl; no reported yields for C7 before C5 |
| Conditions | Pd-catalyzed cross-coupling and nucleophilic aromatic substitution reactions |
Why This Matters
This differential reactivity profile is a critical factor for procurement, as it dictates the synthetic feasibility and efficiency of constructing diverse compound libraries, directly impacting project timelines and resource allocation in drug discovery.
- [1] Jang, M. Y., De Jonghe, S., Gao, L. J., & Herdewijn, P. (2006). Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold. Tetrahedron Letters, 47(50), 8917-8920. View Source
- [2] Loughlin, W. A., & Boufridi, A. (2022). 10.16.6.2.4 Pyrido[4,3-d]pyrimidines. In Comprehensive Heterocyclic Chemistry IV. Elsevier. View Source
